Albanin F is a natural product found in Morus mongolica, Morus alba, and other organisms with data available.
Kuwanon G
CAS No.: 75629-19-5
Cat. No.: VC21340253
Molecular Formula: C40H36O11
Molecular Weight: 692.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 75629-19-5 |
---|---|
Molecular Formula | C40H36O11 |
Molecular Weight | 692.7 g/mol |
IUPAC Name | 8-[6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one |
Standard InChI | InChI=1S/C40H36O11/c1-18(2)4-8-26-38(50)36-33(48)17-32(47)35(40(36)51-39(26)25-11-7-22(43)16-31(25)46)28-13-19(3)12-27(23-9-5-20(41)14-29(23)44)34(28)37(49)24-10-6-21(42)15-30(24)45/h4-7,9-11,13-17,27-28,34,41-48H,8,12H2,1-3H3 |
Standard InChI Key | APPXYONGBIXGRO-UHFFFAOYSA-N |
Isomeric SMILES | CC1=C[C@@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C5=C4OC(=C(C5=O)CC=C(C)C)C6=C(C=C(C=C6)O)O)O)O |
SMILES | CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C5=C4OC(=C(C5=O)CC=C(C)C)C6=C(C=C(C=C6)O)O)O)O |
Canonical SMILES | CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C5=C4OC(=C(C5=O)CC=C(C)C)C6=C(C=C(C=C6)O)O)O)O |
Chemical Structure and Properties
Kuwanon G (C₄₀H₃₆O₁₁) is a tetrahydroxyflavone with a molecular weight of 692.7 g/mol . It belongs to a class of compounds known as prenylated phenolics and is classified as a member of resorcinols with a tetrahydroxyflavone structure . The compound has several synonyms including Moracenin B, Kuwanone G, and KuwanonG .
Physical and Chemical Properties
Kuwanon G has a complex molecular structure featuring multiple hydroxyl groups that contribute to its biological activities. Its chemical identification is supported by the CAS number 75629-19-5 . According to solubility data, Kuwanon G dissolves effectively in organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Natural Sources
The primary natural source of Kuwanon G is the root bark of Morus alba (white mulberry) . The compound has also been reported in other Morus species including Morus mongolica and Morus nigra . The presence of this compound across multiple species of the Morus genus suggests its important role in the plant's secondary metabolism.
Property | Description |
---|---|
Chemical Name | Kuwanon G |
Synonyms | Moracenin B, Kuwanone G, KuwanonG |
Molecular Formula | C₄₀H₃₆O₁₁ |
Molecular Weight | 692.7 g/mol |
CAS Number | 75629-19-5 |
Classification | Tetrahydroxyflavone, plant metabolite, member of resorcinols |
Natural Sources | Root barks of Morus alba, Morus mongolica, Morus nigra |
Solubility | Chloroform, dichloromethane, ethyl acetate, DMSO, acetone |
Molecular Mechanisms of Action
Regulation of Inflammatory Signaling
Kuwanon G exerts its anti-inflammatory effects primarily through modulation of key signaling pathways. Studies have demonstrated that it inhibits the STAT1 and NF-κB p65 signaling pathways in TNF-α and IFN-γ-stimulated HaCaT keratinocytes . These pathways are central regulators of inflammatory gene expression, and their suppression results in decreased production of pro-inflammatory chemokines.
The compound's ability to reduce RANTES/CCL5, TARC/CCL17, and MDC/CCL22 provides a molecular basis for its anti-inflammatory effects in skin inflammation models . By targeting these chemokines, Kuwanon G may help reduce inflammatory cell recruitment to sites of inflammation.
Modulation of Allergic Response Mediators
In the context of allergic responses, Kuwanon G inhibits histamine production and 5-LO activation in mast cells . These effects are particularly significant as histamine and leukotrienes are key mediators of allergic reactions. The compound's activity against 5-LO suggests it may influence the arachidonic acid pathway, which is central to inflammatory and allergic responses.
Receptor and Enzyme Interactions
Kuwanon G has been identified as a specific antagonist for the gastrin-releasing peptide (GRP)-preferring receptor . This activity suggests potential applications in studying the physiological and pathological roles of GRP, which is involved in various biological processes including cell proliferation and inflammation.
The compound's interactions with enzymes including PTP1B, α-glucosidase, AChE, and BChE highlight its multi-target nature . These diverse enzymatic interactions may explain the broad spectrum of biological activities observed with Kuwanon G.
Current Research Directions and Therapeutic Applications
Inflammatory and Allergic Skin Diseases
Among the most promising applications for Kuwanon G is the treatment of inflammatory and allergic skin diseases such as atopic dermatitis. Research by Jeon et al. demonstrated that Kuwanon G effectively reduced inflammatory mediators in skin cells and inhibited allergic response in mast cells . These findings suggest Kuwanon G may provide a natural alternative to corticosteroids, which are commonly used in atopic dermatitis treatment but can cause adverse side effects with prolonged use.
Neurodegenerative Disorders
The cholinesterase inhibitory activities of Kuwanon G position it as a potential candidate for Alzheimer's disease treatment . Additionally, its protective effects against AGE-induced neuronal damage suggest applications in diabetic encephalopathy . Further research is needed to evaluate the compound's efficacy in animal models of these conditions.
Metabolic Disorders
Kuwanon G's ability to inhibit PTP1B and α-glucosidase indicates potential applications in metabolic disorders, particularly Type II diabetes mellitus . These enzymatic activities, combined with its anti-inflammatory properties, suggest Kuwanon G may address multiple pathological aspects of metabolic syndrome.
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